Enzymatic Stability: Resistance of the Bicyclic Scaffold vs. L-Proline
This compound's rigid bicyclic structure confers a significant advantage in enzymatic stability compared to the natural, flexible amino acid L-proline. A direct comparison of hydrolytic susceptibility by carboxypeptidase Y showed that while an L-proline ester is readily cleaved, the corresponding bicyclic ester from this scaffold is resistant to hydrolysis [1].
| Evidence Dimension | Enzymatic Stability (Hydrolysis Rate by Carboxypeptidase Y) |
|---|---|
| Target Compound Data | Resistant to hydrolysis (hydrolysis not observed under standard assay conditions) |
| Comparator Or Baseline | N-carbobenzyloxy-L-proline methyl ester |
| Quantified Difference | Qualitative difference: complete resistance vs. rapid hydrolysis |
| Conditions | In vitro enzymatic assay with carboxypeptidase Y |
Why This Matters
This stability difference is critical for applications where extended peptide half-life in biological media is required, directly impacting experimental outcomes in cellular assays and the development of more durable therapeutic candidates.
- [1] Mellor, J. M., & Richards, N. G. J. (1995). 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid - A bicyclic proline. *Letters in Peptide Science*, 2(3/4), 121-123. View Source
